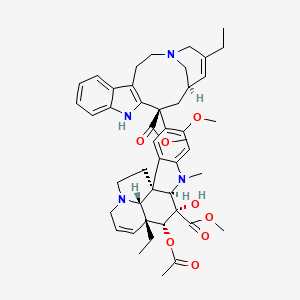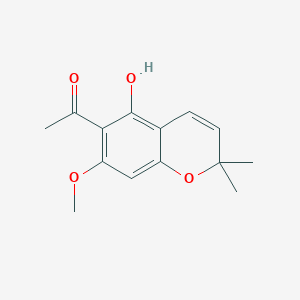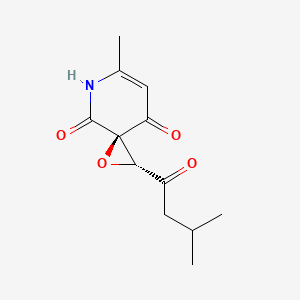
Flavipucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavipucine is a natural product found in Aspergillus flavipes with data available.
Scientific Research Applications
Flavipucine's Role in Fungal Antibiotics
This compound has been identified as a significant compound in the realm of fungal antibiotics. From the culture extracts of the endophytic fungus Phoma sp., this compound was isolated alongside other metabolites. It displayed antifungal activity against Phytophthora infestans and moderate inhibitory activity against gram-positive and gram-negative bacteria, highlighting its potential in combating fungal and bacterial infections (Loesgen et al., 2011).
Antimicrobial and Cytotoxic Properties
The antimicrobial and cytotoxic properties of this compound have been extensively studied. This compound demonstrated bactericidal activity against Bacillus subtilis and exhibited cytotoxic activity against several cancer cell lines, emphasizing its potential as an antimicrobial and anticancer agent (Kusakabe et al., 2019).
Insights into this compound Biosynthesis
Research into the biosynthesis of this compound has provided valuable insights into its production and the formation of related compounds. Heterologous expression of the this compound biosynthetic gene cluster led to the production of this compound and related products, enhancing our understanding of its biosynthesis and the potential for producing related compounds with varied biological activities (Wei et al., 2021).
properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2R,3R)-6-methyl-2-(3-methylbutanoyl)-1-oxa-7-azaspiro[2.5]oct-5-ene-4,8-dione |
InChI |
InChI=1S/C12H15NO4/c1-6(2)4-8(14)10-12(17-10)9(15)5-7(3)13-11(12)16/h5-6,10H,4H2,1-3H3,(H,13,16)/t10-,12-/m0/s1 |
InChI Key |
DWCXXICTUDDKTB-JQWIXIFHSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@]2([C@@H](O2)C(=O)CC(C)C)C(=O)N1 |
SMILES |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
Canonical SMILES |
CC1=CC(=O)C2(C(O2)C(=O)CC(C)C)C(=O)N1 |
synonyms |
flavipucine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




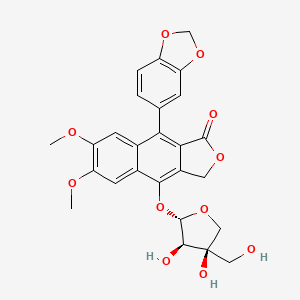
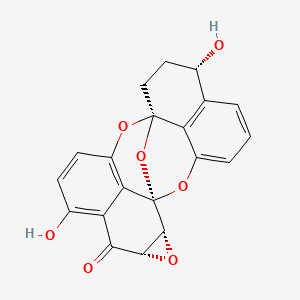
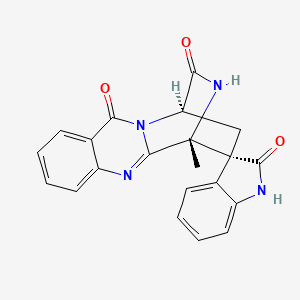

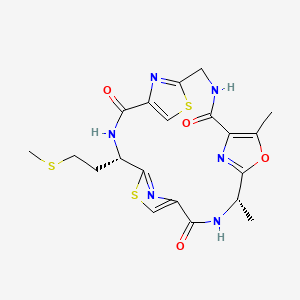
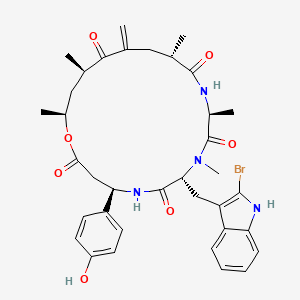
![2-methyl-4-[(11Z,15Z)-2,8,19,20-tetrahydroxydotriaconta-11,15-dienyl]-2H-furan-5-one](/img/structure/B1248239.png)
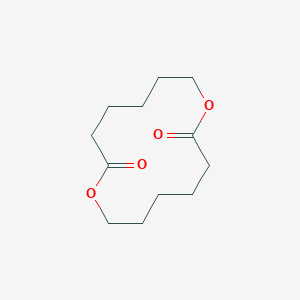
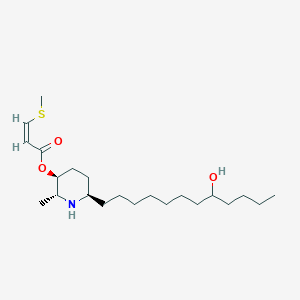

![(E)-4-[(1S)-2,2-dimethylcyclobutyl]but-3-en-2-one](/img/structure/B1248249.png)
